Bis(2,4-dimetilpentano-2,4-glicolato)diboro

Descripción general

Descripción

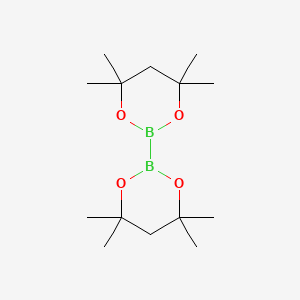

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is an organic boron compound with the chemical formula C14H28B2O4 . It is a white or almost white crystal, soluble in common organic solvents, such as ether, methanol, and ethanol .

Molecular Structure Analysis

The molecular structure of Bis(2,4-dimethylpentane-2,4-glycolato)diboron contains a total of 49 bonds. There are 21 non-H bonds, 1 rotatable bond, and 2 six-membered rings .Chemical Reactions Analysis

Bis(2,4-dimethylpentane-2,4-glycolato)diboron can be used as a catalyst in organic synthesis, participating in reactions that form C-C bonds, such as Suzuki coupling reactions and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Bis(2,4-dimethylpentane-2,4-glycolato)diboron has a melting point of 98-102 °C and a predicted boiling point of 263.1±7.0 °C. Its predicted density is 0.96±0.1 g/cm3. It is typically stored at -20°C and comes in the form of a white to off-white powder or crystals .Aplicaciones Científicas De Investigación

Síntesis Orgánica Sin Metales

Bis(2,4-dimetilpentano-2,4-glicolato)diboro se utiliza en la síntesis orgánica sin metales, particularmente en la diborylación-1,1 de alquinos terminales . Este proceso permite la creación regioselectiva de productos 1,1-diborylalqueno con alta eficiencia. La importancia de esta aplicación radica en la capacidad de formar bloques de construcción versátiles para reacciones posteriores, lo que permite la síntesis de moléculas orgánicas complejas.

Catalizador en la Formación de Enlaces C-C

Este compuesto sirve como catalizador en reacciones que forman enlaces carbono-carbono, como las reacciones de acoplamiento de Suzuki y las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones son fundamentales para crear una amplia gama de compuestos orgánicos, incluidos productos farmacéuticos, agroquímicos y materiales orgánicos.

Ciencia de los Materiales

Los investigadores han explorado el potencial de this compound en la ciencia de los materiales debido a sus propiedades químicas y físicas únicas . Muestra promesa en el desarrollo de nuevos materiales con aplicaciones que van desde la electrónica hasta los recubrimientos.

Síntesis de Materiales Semiconductores Orgánicos

El compuesto se utiliza en la síntesis de materiales semiconductores orgánicos . Estos materiales son cruciales para el desarrollo de diodos emisores de luz orgánica (OLED), células solares y transistores, que son componentes integrales de los dispositivos electrónicos modernos.

Materiales Ópticos

This compound está involucrado en la creación de materiales ópticos . Estos materiales tienen aplicaciones en lentes, fibras ópticas y otras tecnologías que manipulan la luz.

Tintes Fluorescentes

El compuesto también se utiliza en el campo de los tintes fluorescentes . Los tintes fluorescentes tienen una amplia gama de aplicaciones, incluida la imagen biológica, donde ayudan a visualizar las estructuras y procesos celulares.

Mecanismo De Acción

Target of Action

Bis(2,4-dimethylpentane-2,4-glycolato)diboron, also known as 4,4,4’,4’,6,6,6’,6’-Octamethyl-2,2’-bi(1,3,2-dioxaborinane), primarily targets terminal alkynes in organic synthesis . It is used in reactions that form carbon-carbon bonds, such as Suzuki coupling reactions and Suzuki-Miyaura cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as 1,1-diborylation. In this process, Bis(2,4-dimethylpentane-2,4-glycolato)diboron acts as a catalyst in the organobase-catalyzed 1,1-diborylation of terminal alkynes from propargylic derivatives . This interaction results in the regioselective provision of 1,1-diborylalkene products with high efficiency .

Biochemical Pathways

The biochemical pathway affected by Bis(2,4-dimethylpentane-2,4-glycolato)diboron involves the formation of carbon-carbon bonds. The compound participates in the 1,1-diborylation of terminal alkynes, leading to the formation of 1,1-diborylalkene products . These products are important intermediates in organic synthesis, particularly in the formation of bioactive and functional polysubstituted alkene motifs .

Pharmacokinetics

It’s important to note that the compound’s efficiency in catalyzing reactions suggests it has good bioavailability in the context of chemical reactions .

Result of Action

The molecular and cellular effects of Bis(2,4-dimethylpentane-2,4-glycolato)diboron’s action are seen in the formation of 1,1-diborylalkene products. These products are versatile building blocks in the synthesis of carbon-carbon and carbon-heteroatom bonds, contributing to the creation of bioactive and functional polysubstituted alkene motifs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(2,4-dimethylpentane-2,4-glycolato)diboron. For instance, the compound’s catalytic activity in the 1,1-diborylation of terminal alkynes is carried out under metal-free conditions . Additionally, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability .

Safety and Hazards

Bis(2,4-dimethylpentane-2,4-glycolato)diboron may cause irritation to the skin, eyes, and respiratory system. Therefore, appropriate protective equipment such as lab gloves, goggles, and breathing masks should be worn during operation . It should also avoid contact with oxidizing agents or strong acids to avoid dangerous reactions .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Bis(2,4-dimethylpentane-2,4-glycolato)diboron plays a significant role in biochemical reactions, primarily as a catalyst in various organic transformations, including cross-coupling reactions and polymerization reactions . It exhibits high catalytic activity and selectivity, making it a valuable component in the synthesis of complex organic molecules. This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . The nature of these interactions often involves the formation of stable complexes with the target biomolecules, enhancing the efficiency of the catalytic processes.

Cellular Effects

The effects of Bis(2,4-dimethylpentane-2,4-glycolato)diboron on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its role as a catalyst in biochemical reactions can lead to the activation or inhibition of specific signaling pathways, thereby affecting cellular responses. Additionally, the compound’s interaction with proteins and enzymes can result in changes in gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, Bis(2,4-dimethylpentane-2,4-glycolato)diboron exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound forms stable complexes with target enzymes and proteins, modulating their activity. This can lead to the inhibition of certain enzymatic reactions or the activation of others, depending on the specific biochemical context. Furthermore, the compound’s interaction with DNA and RNA can result in changes in gene expression, influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(2,4-dimethylpentane-2,4-glycolato)diboron can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of Bis(2,4-dimethylpentane-2,4-glycolato)diboron vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved biochemical reactions . At high doses, toxic or adverse effects can occur, including skin irritation, eye irritation, and respiratory irritation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s role as a catalyst in organic synthesis highlights its importance in metabolic flux and metabolite levels. By participating in reactions that form carbon-carbon and carbon-heteroatom bonds, the compound influences the overall metabolic pathways within cells.

Transport and Distribution

The transport and distribution of Bis(2,4-dimethylpentane-2,4-glycolato)diboron within cells and tissues are crucial for its biochemical activity . The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation within target cells. This distribution pattern is essential for the compound’s effectiveness in catalyzing biochemical reactions and influencing cellular processes.

Subcellular Localization

Bis(2,4-dimethylpentane-2,4-glycolato)diboron exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is vital for the compound’s role in catalyzing reactions and interacting with biomolecules, ensuring its effectiveness in biochemical processes.

Propiedades

IUPAC Name |

4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28B2O4/c1-11(2)9-12(3,4)18-15(17-11)16-19-13(5,6)10-14(7,8)20-16/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLUUPDJUFXXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)(C)C)B2OC(CC(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571871 | |

| Record name | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

230299-46-4 | |

| Record name | 4,4,4′,4′,6,6,6′,6′-Octamethyl-2,2′-bi-1,3,2-dioxaborinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230299-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Bis(2,4-dimethylpentane-2,4-glycolato)diboron interesting in terms of luminescence?

A1: Bis(2,4-dimethylpentane-2,4-glycolato)diboron, often abbreviated as B2oct2, is a non-aromatic borate ester that exhibits a fascinating phenomenon called aggregation-induced emission (AIE). [] While this compound is non-emissive in dilute solutions, it displays remarkable photoluminescence (PL) when aggregated. This characteristic is attributed to the clustering-triggered emission (CTE) mechanism. [] Essentially, the aggregation restricts the intramolecular motions of the molecule, leading to enhanced radiative decay and subsequent light emission.

Q2: How is Bis(2,4-dimethylpentane-2,4-glycolato)diboron utilized in organic synthesis?

A2: Bis(2,4-dimethylpentane-2,4-glycolato)diboron serves as a valuable reagent in organic synthesis, particularly in the diborylation of alkynes. [] It participates in an organobase-catalyzed reaction with terminal alkynes, resulting in the regioselective formation of 1,1-diborylalkene products. This reaction proceeds with high efficiency and is particularly noteworthy for its metal-free conditions. [] The proposed mechanism involves the activation of B2oct2 by the organobase catalyst, facilitating its interaction with the alkyne and subsequent diborylation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)

![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)

![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)

![2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)